molecular formula C22H28ClN3O2 B2610709 2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide CAS No. 1448130-65-1

2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide

Cat. No.: B2610709
CAS No.: 1448130-65-1
M. Wt: 401.94
InChI Key: VIUUXHVOKKUONV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide is a synthetic organic compound featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups. The molecule also includes a 4-chlorophenoxy moiety and a branched propanamide chain.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O2/c1-22(2,28-19-11-9-16(23)10-12-19)21(27)24-14-17-13-20(15-7-8-15)26(25-17)18-5-3-4-6-18/h9-13,15,18H,3-8,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUUXHVOKKUONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an equivalent compound under acidic or basic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chlorinated aromatic compound.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the amine group on the pyrazole ring with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound might be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases, although specific applications would require extensive research and clinical trials.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Chlorophenyl Substituents

a) (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (Compound 5, )
  • Key Structural Features : Pyrazole ring with dichlorophenyl, pyridinyl, and methylthioethyl substituents; fluorophenyl-propanamide side chain.
  • Synthesis : Yield of 60% via coupling reactions; melting point 126–127°C .
  • Comparison : Unlike the target compound, this analog includes a fluorophenyl group and sulfonamide functionality, which may enhance binding affinity in enzyme inhibition. The target compound’s cyclopropyl and cyclopentyl groups likely improve lipophilicity, affecting membrane permeability.
b) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
  • Key Structural Features: Pyrazole with 4-chlorophenyl and cyano groups; chloroacetamide side chain.
  • The target compound’s methylpropanamide chain may offer greater metabolic stability compared to the chloroacetamide.

Chlorophenoxy-Containing Compounds

a) Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid, )
  • Key Structural Features: Nitrobenzoic acid backbone with chlorophenoxy and trifluoromethyl groups.
  • Application: Herbicide targeting protoporphyrinogen oxidase (PPO) .
  • Comparison: The target compound’s chlorophenoxy group mirrors acifluorfen’s herbicidal motif, but the absence of a nitro group and presence of a pyrazole-propanamide structure may shift its mode of action toward different biological targets.
b) Metconazole and Triticonazole ()
  • Key Structural Features: Cyclopentanol-triazole derivatives with chlorophenyl groups.
  • Application : Systemic fungicides inhibiting ergosterol biosynthesis .
  • Comparison : While the target compound lacks a triazole ring, its cyclopentyl and cyclopropyl substituents suggest similar strategies to optimize steric bulk for target enzyme interaction.

Comparative Data Table

Compound Name Key Substituents Synthesis Yield Melting Point (°C) Biological Activity References
Target Compound Pyrazole (1-cyclopentyl, 5-cyclopropyl), 4-chlorophenoxy, methylpropanamide Not reported Not reported Inferred pesticidal -
Compound 5 () Pyrazole (3,4-dichlorophenyl, pyridinyl), fluorophenyl-propanamide 60% 126–127 Enzyme inhibition
2-Chloro-N-[1-(4-chlorophenyl)... () Pyrazole (4-chlorophenyl, cyano), chloroacetamide Not reported Not reported Potential pesticide
Acifluorfen () Nitrobenzoic acid, chlorophenoxy, trifluoromethyl Not applicable Not reported Herbicide (PPO inhibitor)

Key Findings and Implications

Structural Flexibility : The pyrazole core allows diverse substitutions, enabling optimization for specific biological targets. The target compound’s cyclopropyl and cyclopentyl groups may enhance bioavailability compared to smaller substituents in analogs .

Chlorophenoxy Group: Shared with acifluorfen, this moiety is critical for herbicidal activity, suggesting the target compound could act as a PPO inhibitor or disrupt similar pathways .

Synthetic Feasibility : High yields (e.g., 60% in ) for pyrazole derivatives indicate scalable routes for the target compound, though steric hindrance from cyclopropyl groups may require tailored reaction conditions .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide (CAS Number: 1448130-65-1) is a synthetic derivative with potential biological activities that warrant detailed examination. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C22H28ClN3O2C_{22}H_{28}ClN_{3}O_{2}, with a molecular weight of 401.9 g/mol. Its structure features a chlorophenoxy group, a cyclopentyl group, and a cyclopropyl-pyrazole moiety, which may contribute to its biological properties.

Physical Properties

PropertyValue
Molecular FormulaC22H28ClN3O2
Molecular Weight401.9 g/mol
CAS Number1448130-65-1

Research indicates that compounds with similar structures often exhibit anti-inflammatory and neuroprotective properties. For instance, studies on related pyrazole derivatives have shown their ability to inhibit the activation of microglia, which play a crucial role in neuroinflammation. This inhibition is typically mediated through pathways involving nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling .

Pharmacological Effects

Preliminary studies suggest that This compound may possess the following biological activities:

  • Anti-inflammatory Activity : Similar compounds have been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells .
  • Neuroprotective Effects : The compound may protect dopaminergic neurons from degeneration in models of Parkinson's disease, potentially improving behavioral outcomes in such conditions .

Study 1: Neuroprotective Effects

A study investigated the effects of structurally similar pyrazole derivatives on neuroinflammation. The results indicated that these compounds significantly reduced the levels of inflammatory markers in both in vitro and in vivo models of neurodegeneration. The mechanism involved the suppression of NF-κB activation and subsequent reduction in pro-inflammatory cytokine release .

Study 2: Inhibition of Microglial Activation

In another study, the anti-inflammatory effects of related compounds were evaluated in LPS-stimulated microglial cells. The findings revealed that these compounds inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a potential therapeutic role for This compound in treating neuroinflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide, and how can its purity be validated experimentally?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters. The chlorophenoxy and cyclopropane substituents are introduced through nucleophilic substitution or cross-coupling reactions. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (HRMS) ensures molecular weight accuracy. Employing reaction path search methods based on quantum chemical calculations can narrow optimal conditions, reducing trial-and-error approaches .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro target-specific assays (e.g., enzyme inhibition or receptor binding) using dose-response curves (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle). For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK-293). Follow standardized protocols from chemical biology training programs, such as those emphasizing assay reproducibility and statistical power analysis .

Advanced Research Questions

Q. How can computational modeling and experimental data be integrated to refine reaction mechanisms for this compound’s synthesis?

  • Methodological Answer : Implement a feedback loop where experimental kinetics data (e.g., reaction rates, intermediate characterization via LC-MS) are fed into quantum chemical calculations (e.g., DFT for transition-state analysis). Tools like the Artificial Force Induced Reaction (AFIR) method can map potential energy surfaces. This synergy allows identification of rate-limiting steps and optimization of catalysts/solvents, as demonstrated in ICReDD’s reaction design framework .

Q. What statistical approaches resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically test variables (e.g., solvent polarity, temperature, pH). Use a fractional factorial design (e.g., 2⁴⁻¹) to minimize experiments while capturing interactions. Analyze via response surface methodology (RSM) to identify optimal solvent mixtures. For inconsistent results, confirm solubility measurements with dynamic light scattering (DLS) to detect aggregation, which may skew data .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?

  • Methodological Answer : Prioritize continuous-flow reactors over batch systems for exothermic or oxygen-sensitive reactions. Use computational fluid dynamics (CFD) simulations to model mass/heat transfer and avoid hotspots. Incorporate membrane separation technologies (e.g., nanofiltration) for in-line purification, as classified under CRDC’s reaction fundamentals and reactor design subclass (RDF2050112). Monitor reaction progress with inline FTIR or Raman spectroscopy .

**How can researchers optimize the compound’s formulation for in vivo studies given its low aqueous solubility?

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